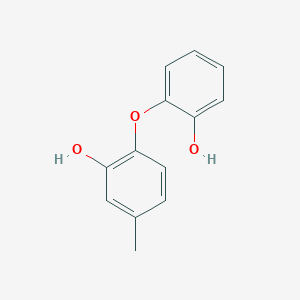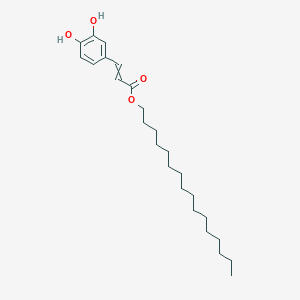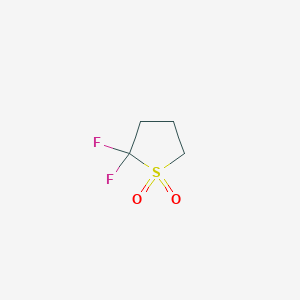
2,2-Difluoro-1lambda~6~-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1lambda~6~-thiolane-1,1-dione, also known as 2,2-difluorotetrahydrothiophene 1,1-dioxide, is an organosulfur compound. It is formally a cyclic sulfone with the molecular formula C4H6F2O2S.
Méthodes De Préparation
The synthesis of 2,2-Difluoro-1lambda~6~-thiolane-1,1-dione typically involves the difluoroethylation of heteroatom nucleophiles. One method employs a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, which facilitates the electrophilic difluoroethylation of thiols, amines, and alcohols via a ligand coupling mechanism . This method allows for the incorporation of the difluoroethyl group into various nucleophiles, including pharmaceutically relevant molecules such as captopril, normorphine, and mefloquine .
Analyse Des Réactions Chimiques
2,2-Difluoro-1lambda~6~-thiolane-1,1-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfides.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Common reagents used in these reactions include hypervalent iodine compounds, transition metal catalysts, and various nucleophiles. Major products formed from these reactions include difluoroethylated derivatives of thiols, amines, and alcohols .
Applications De Recherche Scientifique
2,2-Difluoro-1lambda~6~-thiolane-1,1-dione has several scientific research applications:
Medicinal Chemistry: The difluoroethyl group is a valuable lipophilic hydrogen bond donor, enhancing the physicochemical properties of drug compounds.
Materials Science: Fluorinated compounds, including this compound, are used in the development of advanced materials due to their unique chemical properties.
Agrochemistry: The compound is also utilized in the synthesis of agrochemicals, where its stability and reactivity are advantageous.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1lambda~6~-thiolane-1,1-dione involves its ability to act as a lipophilic hydrogen bond donor. The incorporation of electronegative fluorine atoms increases the acidity of the α-proton, which enhances the compound’s interaction with biological targets. This modulation of lipophilicity and acidity allows for improved drug target affinity and specificity .
Comparaison Avec Des Composés Similaires
2,2-Difluoro-1lambda~6~-thiolane-1,1-dione can be compared with other similar compounds, such as:
Sulfolane (1lambda~6~-thiolane-1,1-dione): Sulfolane is a cyclic sulfone with similar structural features but lacks the difluoroethyl group.
Tetrahydrothiophene 1,1-dioxide: This compound is structurally similar but does not contain fluorine atoms, resulting in different chemical properties and applications.
The presence of the difluoroethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from its non-fluorinated counterparts .
Propriétés
Numéro CAS |
397250-95-2 |
|---|---|
Formule moléculaire |
C4H6F2O2S |
Poids moléculaire |
156.15 g/mol |
Nom IUPAC |
2,2-difluorothiolane 1,1-dioxide |
InChI |
InChI=1S/C4H6F2O2S/c5-4(6)2-1-3-9(4,7)8/h1-3H2 |
Clé InChI |
NUCTUOMXYACBHH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(S(=O)(=O)C1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)



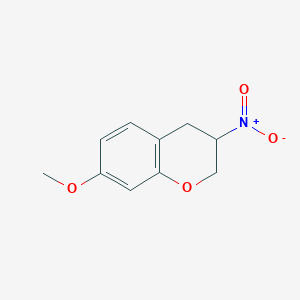
![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
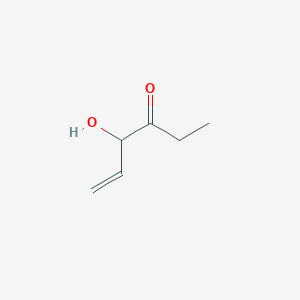
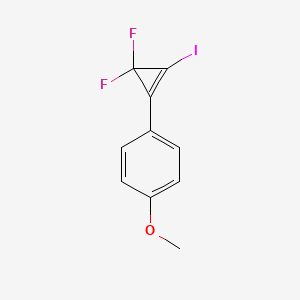
![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)
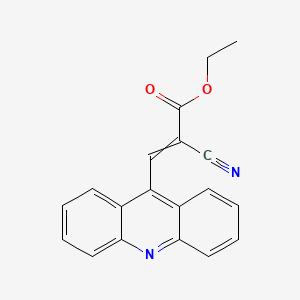
![2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}](/img/structure/B14257431.png)
